11-Deoxy-20-hydroxy methylprednisolone
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Overview
Description
11-Deoxy-20-hydroxy methylprednisolone is a synthetic corticosteroid with significant pharmacological properties. It is structurally related to prednisolone and is used in various therapeutic applications due to its anti-inflammatory and immunosuppressive effects .
Preparation Methods
The synthesis of 11-Deoxy-20-hydroxy methylprednisolone involves multiple steps, starting from diosgenin, a naturally occurring steroid sapogenin. The process includes oxidation, epoxide opening, and protection of keto groups. Industrial production methods often utilize a combination of chemical and biotechnological approaches to achieve high yields and purity .
Oxidation: The initial step involves the oxidation of diosgenin using chromium trioxide (CrO3).
Epoxide Opening: The epoxide at positions 16-17 is opened, and the bromine at position 16 is removed.
Protection of Keto Groups: The 3 and 20-keto groups are protected as ethylene ketal groups.
Chemical Reactions Analysis
11-Deoxy-20-hydroxy methylprednisolone undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like CrO3.
Reduction: Involves the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation and other substitution reactions can be performed under specific conditions.
Major products formed from these reactions include various hydroxylated and ketone derivatives, which are crucial intermediates in the synthesis of other corticosteroids.
Scientific Research Applications
11-Deoxy-20-hydroxy methylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of inflammatory and autoimmune conditions.
Industry: Utilized in the production of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 11-Deoxy-20-hydroxy methylprednisolone involves binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The molecular targets include various cytokines and inflammatory mediators.
Comparison with Similar Compounds
11-Deoxy-20-hydroxy methylprednisolone is compared with other corticosteroids such as:
Prednisolone: Similar in structure but differs in specific hydroxylation patterns.
11-Deoxycortisol: An endogenous glucocorticoid with less potency than cortisol.
Methylprednisolone: Widely used in clinical settings for its potent anti-inflammatory effects.
These compounds share similar core structures but differ in their specific functional groups, leading to variations in their pharmacological properties and therapeutic applications.
Properties
CAS No. |
112925-32-3 |
---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O4/c1-13-10-15-16(20(2)7-4-14(24)11-18(13)20)5-8-21(3)17(15)6-9-22(21,26)19(25)12-23/h4,7,11,13,15-17,19,23,25-26H,5-6,8-10,12H2,1-3H3/t13-,15+,16-,17-,19?,20+,21-,22-/m0/s1 |
InChI Key |
WVRNWTZUTREBFN-IXDJXPLESA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(CO)O)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(CO)O)O |
Origin of Product |
United States |
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